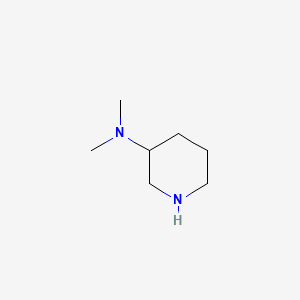

N,N-dimethylpiperidin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGVIZJUIPNHLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30560607 | |

| Record name | N,N-Dimethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50534-49-1 | |

| Record name | N,N-Dimethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30560607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Dimethylamino)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Dimethylpiperidin-3-amine: A Comprehensive Technical Guide for Advancing Drug Discovery

Introduction: The Strategic Importance of N,N-Dimethylpiperidin-3-amine in Medicinal Chemistry

This compound, a substituted piperidine derivative, has emerged as a pivotal building block in contemporary pharmaceutical synthesis. Its structural motif is prevalent in a multitude of biologically active molecules, underscoring its significance for researchers, scientists, and drug development professionals. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a favored scaffold in drug design due to its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional framework for precise ligand-receptor interactions.[1][2] The strategic placement of a dimethylamino group at the 3-position introduces a key basic center and a handle for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecular architectures.

This technical guide offers an in-depth exploration of this compound, from its fundamental properties to its practical application in synthetic workflows. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this document aims to empower researchers to leverage the full potential of this valuable synthetic intermediate.

Physicochemical and Identification Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in research and development. The Chemical Abstracts Service (CAS) has assigned several numbers to this compound and its related forms, reflecting the importance of stereochemistry in its applications.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number (Racemate) | 50534-49-1 | [3] |

| CAS Number ((R)-enantiomer) | 1061873-14-0 | [4] |

| CAS Number ((S)-enantiomer) | 1061873-15-1 | |

| CAS Number (Dihydrochloride) | 126584-46-1 | [5] |

| Molecular Formula | C7H16N2 | [3] |

| Molecular Weight | 128.22 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 195-198°C | [6] |

| Density | 1.01 g/cm³ at 20°C | [6] |

| Solubility | Miscible with ethanol, ether; limited water solubility | [6] |

Synthetic Protocols: A Mechanistic Approach

The synthesis of this compound and its derivatives is a critical aspect of its utility. While various synthetic routes exist, a common and illustrative method involves the reductive amination of a suitable piperidone precursor. The following protocol provides a detailed, step-by-step methodology, grounded in established chemical principles.

Protocol: Synthesis of N,N-Dimethylpiperidin-4-amine via Reductive Amination

While a direct synthesis for the 3-amino isomer is less commonly detailed in readily available literature, the synthesis of the analogous N,N-Dimethylpiperidin-4-amine provides a robust and adaptable framework. This procedure involves the reductive amination of a protected piperidone, a foundational reaction in amine synthesis.

Experimental Protocol:

-

Reaction Setup: To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (1 equivalent) in methanol, add dimethylamine hydrochloride (2.1 equivalents).

-

Reductant Addition: Carefully add sodium cyanoborohydride (0.9 equivalents) to the reaction mixture at room temperature. The choice of sodium cyanoborohydride is critical; it is a mild reducing agent that is selective for the iminium ion intermediate over the ketone starting material, thus minimizing side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.

-

Deprotection: Upon completion, add concentrated hydrochloric acid to the reaction mixture. This step serves a dual purpose: it quenches any remaining reducing agent and cleaves the tert-butoxycarbonyl (Boc) protecting group.

-

Workup: Reduce the volume of the reaction mixture in vacuo. Dissolve the resulting residue in water and basify to a pH of 10 using a 2M sodium hydroxide solution. This neutralization is crucial to deprotonate the amine product, rendering it soluble in organic solvents.

-

Extraction: Extract the aqueous solution with methylene chloride. The use of a chlorinated solvent is effective for extracting the amine product.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude N,N-dimethylpiperidin-4-amine.[7][8]

Causality and Self-Validation:

-

Protecting Group Strategy: The use of the Boc protecting group on the piperidine nitrogen prevents its interference with the reductive amination reaction. Its acid-lability allows for straightforward removal in the workup step.

-

Selective Reduction: The choice of sodium cyanoborohydride is a key element of this protocol's success. Its mild nature ensures the selective reduction of the iminium ion formed in situ from the ketone and dimethylamine.

-

pH Control: The final pH adjustment is critical for the efficient extraction of the free amine product. Failure to adequately basify the aqueous layer will result in poor recovery.

Synthesis of Chiral Intermediates for Drug Development

In the context of drug development, the synthesis of specific enantiomers is often required. For instance, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis.[9] The synthesis of such chiral molecules often involves asymmetric synthesis or chiral resolution.

One patented method for preparing a related chiral intermediate involves a multi-step sequence starting from 3-amino-4-methyl piperidine. This process includes N-methoxycarbonylation, catalytic hydrogenation, nucleophilic substitution, amide reduction, and finally, chiral resolution using L-di-p-toluyl tartaric acid (L-DTTA) to isolate the desired diastereomer.[10]

Applications in Drug Discovery and Development

The piperidine scaffold is a cornerstone of medicinal chemistry, and this compound serves as a valuable precursor to a wide array of pharmacologically active compounds.[1][2]

Case Study: Tofacitinib Synthesis

A prominent application of a derivative of this compound is in the synthesis of tofacitinib.[9][11] The chiral intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is a critical building block that is incorporated into the final drug structure.[9][11] This highlights the importance of this class of compounds as advanced pharmaceutical intermediates.

Broader Pharmacological Significance

Piperidine derivatives have demonstrated a wide range of biological activities, including but not limited to:

-

DPP-IV Inhibitors: Piperidin-3-amine dihydrochloride is a key reactant in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used in the management of type 2 diabetes.[12]

-

CNS Drug Development: The structural features of piperidine derivatives make them suitable for targeting central nervous system (CNS) receptors.[13]

-

Enzyme Inhibition: The basic nitrogen of the piperidine ring can act as a key interaction point with biological targets, leading to enzyme inhibition.[14]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential when working with this compound and its derivatives.

Hazard Identification:

-

Harmful: Harmful if swallowed or in contact with skin.[18][19] May cause respiratory irritation.[15][18]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[15][16]

-

Ventilation: Use only outdoors or in a well-ventilated area.[15][16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Store locked up.[15][16]

-

In case of exposure:

-

Skin: Take off immediately all contaminated clothing. Rinse skin with water.[15][16]

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15][16]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[15][16]

-

Seek immediate medical attention in all cases of exposure. [15][16]

-

Visualizing Synthetic and Logical Workflows

To further clarify the concepts discussed, the following diagrams illustrate the synthesis pathway and a logical workflow for the application of this compound in drug discovery.

Caption: Generalized synthetic pathway for this compound.

Caption: Logical workflow for utilizing this compound in drug discovery.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of the modern medicinal chemist. Their versatile reactivity, coupled with the favorable pharmacological properties of the piperidine ring system, ensures their continued prominence in the synthesis of novel therapeutics. A comprehensive understanding of their synthesis, properties, and safe handling, as detailed in this guide, is crucial for unlocking their full potential in the quest for new and improved medicines.

References

-

Next Peptide. (n.d.). 50534-49-1 | this compound. Retrieved from [Link]

-

Chemspace. (n.d.). (3S)-N,N-dimethylpiperidin-3-amine - C7H16N2. Retrieved from [Link]

-

PubChem. (n.d.). N,1-dimethylpiperidin-3-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method.

- Google Patents. (n.d.). WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.

-

PrepChem.com. (n.d.). Synthesis of 3,3-dimethylpiperidine. Retrieved from [Link]

-

High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis. (n.d.). Acme Pharm. Retrieved from [Link]

-

Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. (2025, March 1). Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Studies on the Synthesis of DMAP Derivatives by Diastereoselective Ugi Reactions. Retrieved from [Link]

-

MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

HETEROCYCLES. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

-

PubMed. (2000, June). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. Retrieved from [Link]

-

ACS Publications. (2023, October 3). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Retrieved from [Link]

-

University of Birmingham. (n.d.). Synthesis of asymmetric DMAP derivatives and their applications in asymmetric catalysis and sensing. Retrieved from [Link]

-

IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijnrd.org [ijnrd.org]

- 3. 50534-49-1 | this compound | Next Peptide [nextpeptide.com]

- 4. arctomsci.com [arctomsci.com]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. N,N-Dimethylpiperidin-4-amine synthesis - chemicalbook [chemicalbook.com]

- 8. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [chemicalbook.com]

- 9. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 10. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]

- 11. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

- 13. tuodaindus.com [tuodaindus.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. N,1-dimethylpiperidin-3-amine | C7H16N2 | CID 547176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Piperidine Scaffold

An In-Depth Technical Guide to N,N-dimethylpiperidin-3-amine: Synthesis, Applications, and Core Chemical Properties

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic amine in modern synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis protocols, mechanistic underpinnings, and critical applications, with a focus on providing actionable, field-proven insights.

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be strategically functionalized to modulate pharmacological properties such as receptor binding, selectivity, and pharmacokinetic profiles. This compound (C₇H₁₆N₂) is a prominent example of a substituted piperidine that serves as a crucial building block in the synthesis of more complex molecules. Its unique combination of a tertiary amine on the ring and an exocyclic dimethylamino group makes it a valuable intermediate for introducing specific physicochemical characteristics into a target compound. This guide explores the essential technical details of this compound, from its molecular characteristics to its practical application in pharmaceutical synthesis.

Core Physicochemical and Safety Data

Accurate characterization is the foundation of all chemical research and development. The key properties of this compound are summarized below. This data is essential for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source |

| Molecular Weight | 128.22 g/mol | [2] |

| Molecular Formula | C₇H₁₆N₂ | [2] |

| IUPAC Name | N,1-dimethylpiperidin-3-amine | [2] |

| CAS Number | 4606-66-0 | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 195-198°C | [3] |

| Density | ~1.01 g/cm³ at 20°C | [3] |

Safety and Handling Summary

-

GHS Classification: The compound is expected to be classified as a flammable liquid and vapor (Warning) and causes severe skin burns and eye damage (Danger).[2][4] It may also cause respiratory irritation.[5]

-

Precautionary Measures: Handling requires the use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[6]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from oxidizing agents and strong acids.[5][6] The storage area should be designated for corrosive materials.[5]

Synthesis and Mechanistic Considerations

The synthesis of substituted piperidines is a well-established field of organic chemistry. A common and robust strategy for preparing N,N-dimethylated amines on a piperidine core involves reductive amination or the reduction of an amide precursor. The following section outlines a representative synthesis pathway for a protected version of this compound, which is a crucial step in the production of advanced pharmaceutical intermediates.

Illustrative Synthesis Workflow: From Piperidone to Protected Amine

A prevalent industrial route involves the synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate for the Janus kinase (JAK) inhibitor, Tofacitinib.[7] The synthesis often starts from a suitable piperidine precursor and involves several key transformations. A critical step is the reduction of an amide (carbamate) to the corresponding tertiary amine.

Caption: Synthesis workflow for a protected this compound derivative.

Expert Insights on the Reduction Step

The conversion of the carbamate (an amide-like functional group) to the N,N-dimethylamine is the cornerstone of this synthesis.

-

Choice of Reducing Agent: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) are required for this transformation.[8] These reagents are potent enough to reduce the resonance-stabilized amide carbonyl group completely to a methylene group. Sodium borohydride (NaBH₄), a milder reducing agent, is typically insufficient for this purpose but is effective for reducing imines or quaternary ammonium salts, as seen in related syntheses.[9][10]

-

Causality and Mechanism: The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the aluminum hydride complex onto the electrophilic carbonyl carbon of the carbamate. This is followed by the elimination of the methoxy group and subsequent reduction of the resulting iminium intermediate to yield the final tertiary amine. The benzyl group serves as a protecting group for the piperidine nitrogen, preventing unwanted side reactions and allowing for its removal at a later stage via catalytic hydrogenation.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example based on procedures described in the patent literature for the synthesis of related compounds.[8]

Objective: To reduce methyl ((1-benzyl-4-methylpiperidin-3-yl))carbamate to 1-benzyl-N,4-dimethylpiperidin-3-amine.

Materials:

-

Methyl ((1-benzyl-4-methylpiperidin-3-yl))carbamate (1.0 eq)

-

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), ~70% solution in toluene (approx. 3.0 eq)

-

Anhydrous Toluene

-

10-30% aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas (Nitrogen or Argon) inlet. The glassware must be thoroughly dried to prevent quenching the hydride reagent.

-

Reagent Charging: The starting carbamate is dissolved in anhydrous toluene and charged into the reaction flask. The solution is cooled to 0-10°C using an ice bath.

-

Addition of Reducing Agent: The Red-Al® solution is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature is maintained below 15°C. The causality for this slow, cooled addition is to control the highly exothermic reaction and prevent dangerous temperature spikes.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

-

Workup and Quenching: The reaction is carefully quenched by slowly adding 10-30% aqueous NaOH solution at a low temperature (<10°C). This step must be performed with extreme caution as it generates hydrogen gas. The purpose of the basic quench is to decompose the excess hydride reagent and precipitate aluminum salts, which can then be filtered off.

-

Extraction and Isolation: The resulting slurry is filtered, and the filter cake is washed with an organic solvent (e.g., ethyl acetate or dichloromethane). The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted two more times with the organic solvent.

-

Drying and Concentration: The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be purified further by column chromatography or distillation if required. In many industrial processes, the crude product is of sufficient purity to be used directly in the next step.[8]

Applications in Drug Discovery and Pharmaceutical Development

This compound and its derivatives are not typically final drug products themselves but are indispensable intermediates. Their structure is incorporated into active pharmaceutical ingredients (APIs) to achieve desired biological activity.

Case Study: Intermediate in Tofacitinib Synthesis

As previously mentioned, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a well-documented intermediate in the synthesis of Tofacitinib, a drug used to treat rheumatoid arthritis and other inflammatory conditions.[7]

Caption: Role of the piperidine intermediate in the synthesis of Tofacitinib.

The piperidine moiety in Tofacitinib is crucial for its binding to the ATP-binding site of the Janus kinase enzymes. The specific stereochemistry and functionalization provided by the this compound precursor are essential for the drug's efficacy.

Broader Significance in Medicinal Chemistry

The piperidine scaffold is a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drugs.[1]

-

CNS-Active Agents: The tertiary amine of the piperidine ring is often protonated at physiological pH, which can influence properties like solubility and the ability to cross the blood-brain barrier. This makes piperidine derivatives common in drugs targeting the central nervous system (CNS), such as antipsychotics.[3]

-

Enzyme Inhibitors: The defined three-dimensional shape of the piperidine ring allows it to fit snugly into the active sites of enzymes, making it a valuable component in the design of various enzyme inhibitors.[11][12]

-

Modulation of Physicochemical Properties: The introduction of a basic nitrogen center, like in this compound, allows for salt formation, which is a critical strategy for improving the solubility, stability, and bioavailability of drug candidates.

Conclusion

This compound is more than just a chemical reagent; it is a strategic building block that empowers medicinal chemists and process developers to construct complex and highly functionalized molecules. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a reliable and versatile intermediate. A thorough understanding of its synthesis, including the mechanistic principles behind key reactions like amide reduction, and a deep appreciation for its role in the architecture of modern pharmaceuticals are essential for professionals in the field. As the demand for novel therapeutics continues to grow, the importance of foundational scaffolds like the substituted piperidine ring will undoubtedly remain a cornerstone of drug discovery and development.

References

-

N,1-dimethylpiperidin-3-amine | C7H16N2. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

N,N-Dimethylpiperidin-4-amine | C7H16N2. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

- Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method. (n.d.). Google Patents.

-

High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis. (n.d.). ChemBK. Retrieved January 8, 2026, from [Link]

- Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.

-

Synthesis of 3,3-dimethylpiperidine. (n.d.). PrepChem.com. Retrieved January 8, 2026, from [Link]

- Synthesis method for N-Boc-3-piperidone. (n.d.). Google Patents.

-

This compound | 50534-49-1. (n.d.). Next Peptide. Retrieved January 8, 2026, from [Link]

-

1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Rubtsov, A. E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4744. [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023). ACS Omega. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. N,1-dimethylpiperidin-3-amine | C7H16N2 | CID 547176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 8. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]

- 9. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]

- 10. CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents [patents.google.com]

- 11. Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9 [smolecule.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Structure Elucidation of N,N-dimethylpiperidin-3-amine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning required for the complete structure elucidation of N,N-dimethylpiperidin-3-amine. This document moves beyond a simple recitation of analytical techniques, instead offering a narrative grounded in the principles of scientific integrity and practical, field-tested expertise. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a thorough understanding of how to definitively characterize the structure of complex organic molecules. We will delve into the logic behind experimental choices, the interpretation of spectral data, and the integration of multiple analytical techniques to arrive at an unambiguous structural assignment.

Introduction: The Significance of this compound

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in key biological interactions make it a privileged structure in medicinal chemistry. This compound, a disubstituted piperidine, represents a key building block in the synthesis of more complex molecules. Its structural features, including a chiral center at the C3 position and two tertiary amine functionalities, present an interesting and instructive case for structure elucidation.

Accurate and unambiguous determination of the structure of such molecules is a cornerstone of chemical research and drug development. It ensures the integrity of scientific findings, the reproducibility of synthetic protocols, and the safety and efficacy of potential therapeutic agents. This guide will systematically walk through the process of elucidating the structure of this compound, employing a multi-technique approach that is both rigorous and efficient.

Molecular Structure:

Caption: Chemical structure of this compound.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) is the initial and indispensable tool for determining the molecular weight and elemental formula of a compound. For this compound (C7H16N2), the nominal molecular weight is 128 g/mol .

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. This is a critical first step to confirm that the synthesized or isolated compound has the correct molecular formula.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the analyte (typically <1 mg) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the spectrum in positive ion mode. The presence of two basic nitrogen atoms makes this compound readily protonated.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺. The measured mass should be compared to the theoretical exact mass of C7H17N2⁺.

Expected Results:

| Ion | Theoretical Exact Mass (Da) |

| [C7H16N2+H]⁺ | 129.1439 |

A measured mass within a few parts per million (ppm) of the theoretical mass provides strong evidence for the elemental formula C7H16N2.

Electron Ionization-Mass Spectrometry (EI-MS) and Fragmentation Analysis

Rationale: EI-MS provides characteristic fragmentation patterns that offer valuable structural information. The fragmentation of cyclic amines is often governed by the stability of the resulting radical cations and the positions of substituents.

Experimental Protocol:

-

Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) or a direct insertion probe.

-

Ionization: Use a standard electron energy of 70 eV.

-

Data Acquisition: Scan a mass range appropriate for the expected fragments (e.g., m/z 30-150).

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to be initiated by the ionization of one of the nitrogen atoms. Subsequent α-cleavage (cleavage of the bond adjacent to the nitrogen) is a dominant pathway for aliphatic amines.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Expected Fragments:

| m/z | Proposed Structure | Fragmentation Pathway |

| 128 | [C7H16N2]⁺ | Molecular Ion |

| 113 | [M - CH3]⁺ | Loss of a methyl group from the dimethylamino moiety. |

| 85 | [M - C2H5N]⁺ | α-cleavage with loss of the dimethylamino group. |

| 72 | [C4H10N]⁺ | Cleavage of the piperidine ring. |

| 58 | [C3H8N]⁺ | A common fragment for N,N-dimethylalkylamines. |

| 44 | [C2H6N]⁺ | Further fragmentation. |

The presence of a molecular ion with an even mass-to-charge ratio is consistent with the nitrogen rule, which states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments is essential for the complete assignment of all protons and carbons in this compound.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire a standard one-pulse ¹H spectrum.

-

Data Analysis: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants.

Predicted ¹H NMR Spectrum (in CDCl₃):

The piperidine ring exists in a dynamic equilibrium of chair conformations. The position of the dimethylamino group (axial vs. equatorial) will influence the chemical shifts and coupling constants of the ring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.8 - 3.2 | m | 3H | H2 (axial & equatorial), H6 (equatorial) |

| ~2.2 - 2.6 | m | 2H | H6 (axial), H3 |

| ~2.2 | s | 6H | N(CH₃)₂ |

| ~1.5 - 1.9 | m | 4H | H4 (axial & equatorial), H5 (axial & equatorial) |

Note: These are predicted values and may vary depending on the solvent and the conformational equilibrium.

Causality in Interpretation: The protons on carbons adjacent to the nitrogen atoms (C2, C6, and the N-methyl groups) are expected to be deshielded and appear at a lower field (higher ppm) due to the electron-withdrawing nature of nitrogen. The complexity of the multiplets for the ring protons arises from both geminal and vicinal coupling, as well as the conformational dynamics of the ring.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information on the number of non-equivalent carbons and their chemical environment.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Data Analysis: Correlate the number of signals with the number of unique carbons in the structure.

Predicted ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~60 - 65 | C3 |

| ~55 - 60 | C2 |

| ~45 - 50 | C6 |

| ~40 - 45 | N(CH₃)₂ |

| ~25 - 30 | C4 |

| ~20 - 25 | C5 |

Causality in Interpretation: Similar to the proton spectrum, carbons closer to the nitrogen atoms are deshielded and resonate at a lower field. The C3 carbon, bearing the dimethylamino group, is expected to be the most downfield of the piperidine ring carbons.

2D NMR Spectroscopy: COSY and HSQC

Rationale: 2D NMR experiments are crucial for unambiguously assigning the complex and often overlapping signals in the ¹H and ¹³C spectra.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon to which it is directly attached.

Experimental Protocol:

-

Sample and Instrumentation: Use the same sample and spectrometer.

-

Data Acquisition: Run standard COSY and HSQC pulse sequences.

Data Integration and Structure Confirmation:

By combining the information from all NMR experiments, a complete and unambiguous assignment of the structure can be achieved.

Caption: Workflow for NMR-based structure elucidation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy provides information about the functional groups present in a molecule. While not as detailed as NMR for overall structure, it is a quick and valuable technique for confirming the presence or absence of key functional groups.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2950-2800 | C-H stretch | Aliphatic C-H |

| 1470-1430 | C-H bend | CH₂ and CH₃ |

| 1250-1020 | C-N stretch | Aliphatic amine |

Key Observation: A crucial piece of information from the IR spectrum of this compound is the absence of a significant N-H stretching band in the 3300-3500 cm⁻¹ region. This confirms that both nitrogen atoms are tertiary.

Synthesis and Purification: A Practical Consideration

A reliable synthesis and purification protocol is paramount to ensure that the material being analyzed is indeed the target compound. While numerous methods exist for the synthesis of substituted piperidines, a common approach for N,N-dimethylation of a primary amine involves reductive amination.

Illustrative Synthetic Pathway:

A potential synthesis could start from 3-aminopiperidine.

-

Reductive Amination: Reaction of 3-aminopiperidine with an excess of formaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride or formic acid (Eschweiler-Clarke reaction) would yield this compound.

Purification:

Purification of the final product would typically be achieved by distillation or column chromatography on silica gel, using a solvent system such as dichloromethane/methanol with a small amount of triethylamine to prevent protonation and tailing on the column.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of this compound is a process of assembling a coherent and self-validating body of evidence from multiple analytical techniques. Each experiment provides a piece of the puzzle, and the final structure is confirmed when all the data are in agreement.

-

HRMS establishes the correct elemental formula.

-

EI-MS provides fragmentation patterns consistent with the proposed structure.

-

¹H and ¹³C NMR define the carbon-hydrogen framework.

-

2D NMR confirms the connectivity of atoms.

-

FT-IR verifies the presence of expected functional groups and the absence of others.

-

A well-defined synthesis and purification protocol ensures the purity of the analyzed sample.

By following this rigorous, multi-faceted approach, researchers can have the utmost confidence in the structural assignment of this compound, thereby ensuring the integrity and reliability of their scientific endeavors.

References

-

PubChem. N,1-dimethylpiperidin-3-amine. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

Arkat USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

A Comprehensive Technical Guide to the Physicochemical Properties of N,N-dimethylpiperidin-3-amine

Abstract

This technical guide provides a detailed overview of the known and predicted physical and chemical properties of N,N-dimethylpiperidin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comprehensive resource for the safe handling, application, and characterization of this compound. Given the specificity of this isomer, this guide also draws upon comparative data from the closely related N,N-dimethylpiperidin-4-amine to provide a broader context for its physicochemical behavior. This guide emphasizes the importance of these properties in the context of its potential applications in pharmaceutical synthesis and as a chemical intermediate.

Introduction: Understanding the Molecular Landscape

This compound is a substituted piperidine derivative with a molecular structure that presents interesting chemical properties for a range of applications, particularly in the synthesis of novel pharmaceutical agents. The piperidine ring is a common scaffold in medicinal chemistry, and the presence of a dimethylamino group at the 3-position introduces a key basic center and a site for further chemical modification. The precise arrangement of these functional groups dictates the molecule's reactivity, solubility, and interaction with biological systems. A thorough understanding of its physical properties is therefore a prerequisite for its effective and safe utilization in a research and development setting.

The logical workflow for characterizing and utilizing a chemical entity like this compound begins with a foundational understanding of its basic physical constants, progresses to its spectral signature for identification, and culminates in a comprehensive safety assessment.

Caption: Logical workflow for the characterization and application of this compound.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. For this compound, a combination of experimental data for its salt form and comparative data for its 4-isomer are presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | PubChem[1] |

| Molecular Weight | 128.22 g/mol | PubChem[1] |

| Boiling Point | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Density | Data not available | N/A |

| pKa (Predicted) | ~9-11 | Inferred from similar piperidine derivatives[2] |

Comparative Data for N,N-dimethylpiperidin-4-amine (CAS: 50533-97-6)

| Property | Value | Source |

| Boiling Point | 187 °C | TCI AMERICA[3], ChemicalBook[4] |

| Density | 0.92 g/cm³ (at 20/20 °C) | TCI AMERICA[3] |

| Flash Point | 63 °C | TCI AMERICA[3] |

| pKa (Predicted) | 10.10 ± 0.10 | ChemicalBook[4] |

| Appearance | Colorless to light yellow liquid | TCI AMERICA[3], Sigma-Aldrich[5] |

Discussion of Properties:

The basicity of the molecule, as indicated by its pKa, is a crucial parameter. The presence of two nitrogen atoms, one a secondary amine within the piperidine ring and the other a tertiary dimethylamino group, means there are two potential sites for protonation. The pKa of the tertiary amine functionality in similar structures is typically around 9-10, while the piperidine nitrogen exhibits a pKa of approximately 11.[2] This differential basicity can be exploited in synthetic and purification strategies.

Spectral Data for Structural Elucidation

Spectroscopic data is fundamental for the unambiguous identification and purity assessment of a chemical compound. While a comprehensive, experimentally verified set of spectra for this compound is not widely published, the expected spectral features can be predicted based on its structure and data from related compounds.

Expected ¹H NMR Spectral Features:

-

Piperidine Ring Protons: A complex series of multiplets in the range of approximately 1.5-3.5 ppm. The proton at the 3-position, being adjacent to the dimethylamino group, would likely appear as a distinct multiplet.

-

N,N-dimethyl Protons: A sharp singlet at around 2.2-2.5 ppm, integrating to six protons.

-

N-H Proton (piperidine): A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Piperidine Ring Carbons: A set of signals in the aliphatic region of the spectrum, typically between 20-60 ppm. The carbon at the 3-position, bonded to the dimethylamino group, would be expected to have a chemical shift in the range of 50-65 ppm.

-

N,N-dimethyl Carbons: A signal around 40-45 ppm.

Expected Infrared (IR) Spectral Features:

-

N-H Stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ characteristic of a secondary amine.

-

C-H Stretch: Multiple absorptions in the 2800-3000 cm⁻¹ region due to the aliphatic C-H bonds.

-

C-N Stretch: Absorptions in the 1000-1200 cm⁻¹ region.

Experimental Protocol: Generic NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in which the analyte is soluble. For amines, CDCl₃ is a common choice.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

-

Homogenization: Gently vortex the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Caption: A standardized workflow for the preparation of NMR samples.

Safety and Handling

Given the limited specific safety data for this compound, a cautious approach to handling is warranted, drawing upon the hazard information available for closely related isomers and aminopiperidines in general.

GHS Hazard Classification (Inferred from Isomers):

-

Flammable Liquid and Vapor: Based on related compounds, it may be a flammable liquid.[1]

-

Skin Corrosion/Irritation: Amines are often corrosive or irritating to the skin. It is expected to cause severe skin burns and eye damage.[1][7]

-

Acute Toxicity: May be harmful if swallowed.[7]

-

Serious Eye Damage/Eye Irritation: Expected to cause serious eye damage.[1][7]

GHS Pictograms (Anticipated):

Safe Handling Procedures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. *[8] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [8] * Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. [8][9] * Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors/amines. *[8] Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

[10]Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. *[11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.

This compound is a compound with significant potential in synthetic and medicinal chemistry. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a comprehensive overview of its known characteristics and reasonable predictions based on the properties of its isomers. The information presented herein is intended to serve as a foundational resource for researchers, enabling the safe and effective use of this compound in their work. As with any chemical, it is imperative to handle this compound with appropriate caution, adhering to all recommended safety protocols. Further experimental characterization of this compound is encouraged to fill the existing gaps in the literature.

References

-

PubChem. N,1-dimethylpiperidin-3-amine. National Center for Biotechnology Information. [Link]

-

Capot Chemical. Safety Data Sheet. [Link]

-

PubChem. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. National Center for Biotechnology Information. [Link]

-

PubChem. N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

-

LookChem. High-Purity N,N-Dimethylpiperidin-4-amine: Key Intermediate for Pharmaceutical Synthesis. [Link]

-

precisionFDA. 1-BENZYL-N,4-DIMETHYLPIPERIDIN-3-AMINE, CIS-. [Link]

-

SpectraBase. N,N-Dimethyl-N-[3-(1-piperazinyl)propyl]amine. [Link]

-

LookChem. Cas 30684-36-7,N-CYANO-N,N,N-TRIETHYLAMMONIUMTETRAFLUOR OBORATE. [Link]

-

University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

Cenmed Enterprises. (3S)-N,N-dimethylpiperidin-3-amine;dihydrochloride. [Link]

-

Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/0a5b8e9b0c5e7f1d4a9a0f7e8b6b0c2a2d7f8a9a]([Link]

-

ResearchGate. REACTIONS OF AMIDES AND RELATED COMPOUNDS: III. N.M.R. INVESTIGATION OF THE PROTONATION OF N,N-DIMETHYLNITROSOAMINE, N,N-DIETHYLNITROSOAMINE, AND N-NITROSOPIPERIDINE. [Link]

-

ECHA. 1,4-Cyclohexanedicarboxylic acid, 1,4-diisononyl ester - Registration Dossier. [Link]

Sources

- 1. N,1-dimethylpiperidin-3-amine | C7H16N2 | CID 547176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride | 1211495-34-9 [smolecule.com]

- 3. N,N-Dimethylpiperidin-4-amine | 50533-97-6 | TCI AMERICA [tcichemicals.com]

- 4. N,N-Dimethylpiperidin-4-amine CAS#: 50533-97-6 [m.chemicalbook.com]

- 5. N,N-Dimethylpiperidin-4-amine | 50533-97-6 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.cn [capotchem.cn]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

N,N-dimethylpiperidin-3-amine spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N,N-dimethylpiperidin-3-amine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. As a molecule of interest in synthetic chemistry and drug development, its unambiguous structural confirmation is paramount. This document, intended for researchers, scientists, and drug development professionals, details the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to a scarcity of publicly available experimental spectra for this compound, this guide focuses on a predictive and methodological approach. It synthesizes foundational spectroscopic principles with data from analogous structures to present a reliable set of expected spectral characteristics. Furthermore, it provides detailed, field-proven protocols for data acquisition, empowering researchers to generate and interpret high-quality data for this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a saturated heterocyclic piperidine ring with a dimethylamino substituent at the C3 position. The key structural features that dictate its spectral properties are:

-

A Saturated Piperidine Ring: This gives rise to a complex series of signals in the aliphatic region of the NMR spectrum due to diastereotopic protons and restricted conformational mobility.

-

Two Tertiary Amine Groups: The endocyclic piperidine nitrogen and the exocyclic dimethylamino nitrogen. The absence of N-H bonds means no characteristic N-H stretching or bending vibrations will be observed in the IR spectrum.[1]

-

Aliphatic C-H Bonds: These will produce characteristic stretching and bending vibrations in the IR spectrum and signals in the upfield region of NMR spectra.

-

Free Electron Pairs on Nitrogen: These are the primary sites for ionization in mass spectrometry and strongly influence the fragmentation patterns, typically through alpha-cleavage.

The complete structural elucidation relies on integrating data from multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical connectivity information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex in the aliphatic region due to the piperidine ring's conformational dynamics and the chiral center at C3, which renders many of the ring protons diastereotopic.

-

N,N-dimethyl Protons (H8, H9): These six protons are chemically equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the electron-donating nitrogen, placing them in the 2.2 - 2.4 ppm range.

-

Piperidine Ring Protons (H2-H6): These nine protons will appear as a series of overlapping multiplets between approximately 1.5 and 3.0 ppm. The protons on carbons adjacent to the ring nitrogen (C2 and C6) will be the most deshielded and appear further downfield. The proton on C3 will also be in this downfield region, coupled to the adjacent protons on C2 and C4.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind Assignment |

|---|---|---|---|---|

| ~ 2.8 - 3.0 | m | 2H | H-2eq, H-6eq | Protons adjacent to the electron-withdrawing ring nitrogen are deshielded. |

| ~ 2.5 - 2.7 | m | 1H | H-3 | Methine proton adjacent to two nitrogen atoms. |

| ~ 2.25 | s | 6H | H-8, H-9 | Equivalent methyl groups on nitrogen, appearing as a characteristic singlet. |

| ~ 1.5 - 2.2 | m | 7H | H-2ax, H-4, H-5, H-6ax | Remaining ring protons in the more shielded aliphatic region. |

Note: m = multiplet, s = singlet. Chemical shifts are estimates based on data for similar aliphatic amines and substituted piperidines.[2][3]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom.

-

N,N-dimethyl Carbons (C8, C9): A single, intense signal is expected for the two equivalent methyl carbons, typically around 40-45 ppm.

-

Piperidine Ring Carbons (C2-C6):

-

C3: This carbon, directly attached to the dimethylamino group, will be significantly deshielded, appearing around 60-65 ppm.

-

C2 and C6: These carbons, adjacent to the ring nitrogen, will also be deshielded and are expected in the 50-60 ppm range.[4]

-

C4 and C5: The remaining ring carbons will be the most shielded, appearing further upfield in the 20-35 ppm range.[4]

-

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

|---|---|---|

| ~ 62.5 | C3 | Carbon attached to two nitrogen atoms is significantly deshielded. |

| ~ 57.0 | C2 | Carbon alpha to the ring nitrogen. |

| ~ 54.5 | C6 | Carbon alpha to the ring nitrogen. |

| ~ 42.0 | C8, C9 | Equivalent N-methyl carbons. |

| ~ 29.0 | C4 | Piperidine ring carbon, beta to the substituent. |

| ~ 23.5 | C5 | Piperidine ring carbon, gamma to the substituent. |

Note: Chemical shifts are estimates based on additive rules and data from structurally related N-alkylpiperidines.[4][5]

Experimental Protocol for NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible NMR data.

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required. d. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and match the probe for both the ¹H and ¹³C frequencies. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

¹H NMR Acquisition: a. Use a standard single-pulse experiment. b. Set the spectral width to cover the expected range (e.g., 0-10 ppm). c. Apply a 90° pulse and acquire the Free Induction Decay (FID) for a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Use a proton-decoupled pulse program (e.g., zgpg30). b. Set the spectral width to cover the expected range (e.g., 0-150 ppm). c. Acquire the FID for a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: a. Apply a Fourier transform to the FIDs for both experiments. b. Phase correct the resulting spectra. c. Calibrate the chemical shift axis by setting the solvent residual peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the TMS signal (0 ppm). d. Integrate the ¹H signals and analyze the multiplicities.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Principles and Predicted Spectrum

For this compound, the IR spectrum will be characterized by the vibrations of its aliphatic C-H and C-N bonds.

-

C-H Stretch: Strong, sharp peaks are expected in the 2800-3000 cm⁻¹ region, characteristic of sp³ C-H bonds in the piperidine ring and methyl groups.

-

C-H Bend: Bending vibrations (scissoring, rocking) for CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ region.

-

C-N Stretch: This is a key diagnostic peak for amines. For aliphatic tertiary amines, this vibration typically appears as a medium-intensity band in the 1020-1250 cm⁻¹ region.[1]

-

Absence of N-H Bands: Crucially, as a tertiary amine, there will be no N-H stretching band around 3300-3500 cm⁻¹ or N-H bending band around 1580-1650 cm⁻¹.[1][6]

Table 3: Predicted Major IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| 2970 - 2850 | C-H Stretch (Aliphatic) | Strong |

| 1470 - 1440 | C-H Bend (CH₂/CH₃) | Medium |

| 1250 - 1020 | C-N Stretch (Aliphatic Amine) | Medium - Weak |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique for acquiring IR spectra of liquid or solid samples with minimal preparation.

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: a. Place a single drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: a. Lower the ATR press arm to ensure good contact between the sample and the crystal. b. Initiate the scan. The instrument will co-add multiple scans (e.g., 16-32) to generate the final high-quality spectrum.

-

Cleaning: a. After analysis, clean the sample from the crystal using a soft tissue dampened with an appropriate solvent (e.g., isopropanol), then allow it to dry completely.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure.

Principles and Predicted Fragmentation

Using Electron Ionization (EI), a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. The molecular formula of this compound is C₇H₁₆N₂, giving it a monoisotopic mass of 128.13 Da.

The molecular ion is often unstable and undergoes fragmentation. For amines, the most characteristic fragmentation pathway is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken.

-

Molecular Ion (M⁺•): A peak is expected at m/z = 128.

-

Alpha-Cleavage at the Dimethylamino Group: Cleavage of the C3-C4 or C3-C2 bond can lead to the formation of a stable, resonance-stabilized iminium ion. The most prominent fragment is expected from the loss of a propyl radical, leading to a fragment at m/z = 85 . Another significant fragment arises from cleavage within the ring, leading to a fragment at m/z = 71 [CH2=N(CH3)2]+.

-

Alpha-Cleavage at the Ring Nitrogen: Cleavage of the C2-C3 or C6-C5 bond can also occur.

Caption: Key predicted fragmentation pathways in mass spectrometry.

Table 4: Predicted Key Fragments in EI-Mass Spectrum

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 128 | [C₇H₁₆N₂]⁺• | Molecular Ion |

| 85 | [C₅H₁₁N₂]⁺ | Alpha-cleavage inside the ring |

| 71 | [C₄H₁₀N]⁺ | Alpha-cleavage yielding the dimethyliminium ion |

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile compounds like this compound, as it separates the analyte from impurities before detection.

-

Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Method Setup: a. Injector: Set to a temperature of ~250 °C. b. Column: Use a standard non-polar column (e.g., DB-5ms). c. Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at 10-20 °C/min up to a final temperature of ~280 °C. d. Carrier Gas: Use Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Method Setup: a. Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C. b. Mass Analyzer: Scan a mass range from m/z 40 to 300.

-

Acquisition: a. Inject 1 µL of the prepared sample into the GC. b. Start the acquisition. The GC will separate the components, and the MS will record a mass spectrum for each component as it elutes.

-

Data Analysis: a. Identify the GC peak corresponding to this compound. b. Analyze the corresponding mass spectrum, identifying the molecular ion peak and the major fragment ions.

Integrated Spectroscopic Analysis Workflow

No single technique provides absolute structural proof. The strength of spectroscopic characterization lies in the integration of complementary data. The following workflow ensures a logical and self-validating process for structure confirmation.

Caption: A self-validating workflow for unambiguous structure elucidation.

-

IR Analysis: Confirm the presence of C-H and C-N bonds and, importantly, the absence of O-H or N-H functionalities.

-

MS Analysis: Determine the molecular weight from the molecular ion peak (m/z = 128). Analyze the fragmentation pattern to confirm the presence of the dimethylamino group and piperidine core.

-

NMR Analysis: Use the ¹³C NMR to confirm the presence of the 7 distinct carbon environments. Use the ¹H NMR to establish proton counts (integration) and basic connectivity through splitting patterns.

-

Correlation: Ensure all data are consistent. Does the molecular weight from MS match the formula derived from NMR? Do the functional groups identified by IR match the structural units seen in NMR? This cross-validation is the cornerstone of trustworthy structural assignment.

Conclusion

This guide outlines the expected spectral characteristics of this compound and the necessary protocols to obtain them. By combining the predictive data presented in the tables with the robust experimental workflows, researchers can confidently undertake the synthesis and characterization of this molecule. The integrated, multi-technique approach detailed herein provides a self-validating system essential for the rigorous standards of scientific research and pharmaceutical development.

References

-

Grabowska, U., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. ACS Medicinal Chemistry Letters. [Link]

-

Zhang, Y., et al. (2016). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Angewandte Chemie International Edition. [Link]

-

Ueda, T., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

-

Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry. [Link]

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). N,N-Dimethyl-N-[3-(1-piperazinyl)propyl]amine. John Wiley & Sons, Inc.[Link]

-

SpectraBase. (n.d.). N,N-Dimethyl-N-[3-(1-piperazinyl)propyl]amine 13C NMR. John Wiley & Sons, Inc.[Link]

- Google Patents. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

-

PubChem. (n.d.). N,N-Dimethylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Spectrochimica Acta Part A: Molecular Spectroscopy. [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

-

University of Calgary. (n.d.). Infrared Spectroscopy. [Link]

-

NIST. (n.d.). 3,3-Dimethylpiperidine. NIST Chemistry WebBook. [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. N,N-Dimethylpiperidin-4-amine | C7H16N2 | CID 417391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Introduction: The Strategic Value of a Chiral Building Block

An In-depth Technical Guide to (S)-N,N-dimethylpiperidin-3-amine

(S)-N,N-dimethylpiperidin-3-amine is a chiral synthetic intermediate of significant interest to the pharmaceutical and chemical research sectors. As a derivative of the piperidine scaffold, a structural motif present in a vast number of FDA-approved drugs, its utility is well-established.[1][2] The piperidine ring system is prized for its ability to confer favorable physicochemical properties to a molecule, including modulating solubility and lipophilicity, which are critical for developing compounds with drug-like characteristics.[2][3]

The specific importance of this compound lies in its stereochemistry. The "(S)" designation indicates a specific three-dimensional arrangement at the chiral center (carbon-3 of the piperidine ring). In drug development, different enantiomers (mirror-image isomers) of a chiral molecule can have dramatically different pharmacological and toxicological profiles.[3] Consequently, access to enantiomerically pure building blocks like (S)-N,N-dimethylpiperidin-3-amine is essential for the stereoselective synthesis of complex pharmaceutical agents. Its primary application is as a key intermediate in the synthesis of modern therapeutics, most notably Dipeptidyl Peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[4] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and handling for professionals in research and drug development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational for its effective use in synthesis and formulation. (S)-N,N-dimethylpiperidin-3-amine is a chiral tertiary amine whose properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (3S)-N,N-dimethylpiperidin-3-amine | |

| CAS Number | 1061873-15-1 | [5] |

| Molecular Formula | C₇H₁₆N₂ | [6] |

| Molecular Weight | 128.22 g/mol | [5][6][7] |

| Monoisotopic Mass | 128.131348519 Da | [6][7] |

| Appearance | Colorless to Yellow Liquid (Racemic form) | [8] |

| Related Salt CAS No. | 1061682-82-3 ((S)-HCl salt) | [9] |

| InChI Key | KGECUXOREWNBGK-UHFFFAOYSA-N (Racemic form) | [6] |

Synthesis and Chiral Resolution: Securing Enantiomeric Purity

The synthesis of enantiomerically pure (S)-N,N-dimethylpiperidin-3-amine is a critical process that underscores the challenges and elegance of modern asymmetric synthesis. While various routes exist, a common and illustrative strategy involves the modification of a pre-existing chiral precursor, such as (S)-piperidin-3-amine. The causality behind this choice is clear: starting with an enantiomerically pure material avoids the often difficult and costly process of resolving a racemic mixture later in the synthetic sequence.

A robust method for introducing the N,N-dimethyl moiety is through reductive amination. This process involves reacting the primary amine of (S)-piperidin-3-amine with an excess of formaldehyde in the presence of a reducing agent.

Synthetic Pathway Overview

The diagram below illustrates a common synthetic pathway from a protected (S)-3-aminopiperidine precursor. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines, preventing the secondary amine in the piperidine ring from reacting while the primary amine is dimethylated.

Caption: Synthetic pathway for (S)-N,N-dimethylpiperidin-3-amine.

Experimental Protocol: Reductive Amination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a solution of (S)-1-Boc-piperidin-3-amine (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add aqueous formaldehyde (37 wt. %, ~2.5 equivalents).

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the starting material.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents) portion-wise, ensuring the internal temperature remains below 10 °C. The choice of this specific reducing agent is deliberate; it is milder than reagents like sodium borohydride and is particularly effective for reductive aminations, minimizing side reactions.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours until complete.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude (S)-1-Boc-N,N-dimethylpiperidin-3-amine in dichloromethane. Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 2-4 hours.

-

Isolation: Concentrate the solvent under reduced pressure. If the HCl salt is desired, trituration with diethyl ether may be required to precipitate the product. For the free base, a basic aqueous workup followed by extraction and distillation or chromatography will yield the final product.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of (S)-N,N-dimethylpiperidin-3-amine is paramount. A multi-step analytical workflow is employed as a self-validating system to guarantee quality.

Analytical Workflow

Caption: Quality control workflow for chiral purity analysis.

Protocol: Chiral HPLC for Enantiomeric Purity

Direct analysis of small, non-chromophoric amines like this one can be challenging. A proven technique involves pre-column derivatization to attach a chromophore (a light-absorbing group), which allows for sensitive UV detection and often enhances chiral recognition.[10]

-

Derivatization:

-

Dissolve a precisely weighed amount of the (S)-N,N-dimethylpiperidin-3-amine sample in a suitable solvent (e.g., acetonitrile).

-

Add a base (e.g., triethylamine) followed by a derivatizing agent such as para-toluenesulfonyl chloride (PTSC).[10]

-

Heat the reaction mixture gently (e.g., 50-60 °C) for 1-2 hours to form the sulfonamide derivative. This derivative now contains a strong chromophore, making it easily detectable by UV.

-

-

Chromatographic Conditions: The following is an example based on methods developed for similar compounds.[10]

-

Column: Chiralpak AD-H or a similar polysaccharide-based chiral stationary phase. These columns are the authoritative standard for separating a wide range of enantiomers.

-

Mobile Phase: A polar organic mobile phase, such as 0.1% diethylamine in ethanol, is often effective.[10] The amine additive is crucial for obtaining good peak shape with basic analytes.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at a wavelength appropriate for the derivative (e.g., 228 nm for a PTSC derivative).[10]

-

-

Analysis: